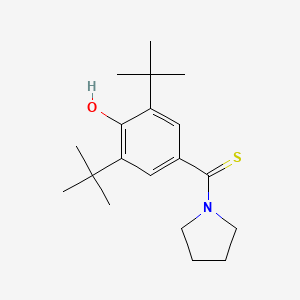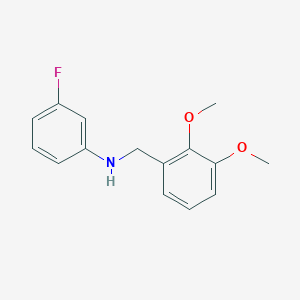
2-methoxy-6-(4-morpholinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-6-(4-morpholinylmethyl)phenol, also known as MMP, is a chemical compound that has been studied extensively for its potential therapeutic applications. MMP is a phenol derivative that has been shown to possess several unique properties, including anti-inflammatory and analgesic effects. In
Aplicaciones Científicas De Investigación
2-methoxy-6-(4-morpholinylmethyl)phenol has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of conditions such as arthritis, neuropathic pain, and cancer. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have anti-tumor properties, making it a potential treatment for cancer.
Mecanismo De Acción
The exact mechanism of action of 2-methoxy-6-(4-morpholinylmethyl)phenol is not fully understood. However, it is believed that 2-methoxy-6-(4-morpholinylmethyl)phenol works by inhibiting the production of prostaglandins and other inflammatory mediators. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to activate the opioid receptors in the brain, which can lead to analgesic effects.
Biochemical and Physiological Effects:
2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have antioxidant properties, which can help protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-6-(4-morpholinylmethyl)phenol has several advantages for lab experiments. It has been shown to be relatively safe and non-toxic, making it a good candidate for further research. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have a low risk of drug interactions, which can make it easier to study in combination with other drugs. However, there are also limitations to using 2-methoxy-6-(4-morpholinylmethyl)phenol in lab experiments. The synthesis of 2-methoxy-6-(4-morpholinylmethyl)phenol is complex and requires specialized equipment and expertise. Additionally, there is limited information available on the long-term effects of 2-methoxy-6-(4-morpholinylmethyl)phenol.
Direcciones Futuras
There are several future directions for research on 2-methoxy-6-(4-morpholinylmethyl)phenol. One area of interest is the potential use of 2-methoxy-6-(4-morpholinylmethyl)phenol in the treatment of cancer. Additional research is needed to determine the effectiveness of 2-methoxy-6-(4-morpholinylmethyl)phenol in inhibiting tumor growth and whether it could be used in combination with other cancer treatments. Additionally, further research is needed to understand the exact mechanism of action of 2-methoxy-6-(4-morpholinylmethyl)phenol and to identify any potential side effects or limitations for its use. Finally, additional studies are needed to explore the potential use of 2-methoxy-6-(4-morpholinylmethyl)phenol in the treatment of other conditions, such as neuropathic pain and arthritis.
Métodos De Síntesis
2-methoxy-6-(4-morpholinylmethyl)phenol can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with formaldehyde and morpholine. The resulting product is then subjected to a series of chemical reactions to produce 2-methoxy-6-(4-morpholinylmethyl)phenol. The synthesis of 2-methoxy-6-(4-morpholinylmethyl)phenol is a complex process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
2-methoxy-6-(morpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11-4-2-3-10(12(11)14)9-13-5-7-16-8-6-13/h2-4,14H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUITUPMQAHZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(morpholin-4-ylmethyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)








![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)
![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)